molecular formula C12H15IN4 B14193360 (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine CAS No. 922174-07-0

(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine

Cat. No.: B14193360
CAS No.: 922174-07-0
M. Wt: 342.18 g/mol
InChI Key: XNCVOAYOVBEGGN-LBPRGKRZSA-N
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Description

(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is a chiral compound featuring an azidomethyl group and an iodophenylmethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.

    Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(azidomethyl)-1-[(4-bromophenyl)methyl]pyrrolidine
  • (2S)-2-(azidomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine
  • (2S)-2-(azidomethyl)-1-[(4-fluorophenyl)methyl]pyrrolidine

Uniqueness

(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs

Properties

CAS No.

922174-07-0

Molecular Formula

C12H15IN4

Molecular Weight

342.18 g/mol

IUPAC Name

(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H15IN4/c13-11-5-3-10(4-6-11)9-17-7-1-2-12(17)8-15-16-14/h3-6,12H,1-2,7-9H2/t12-/m0/s1

InChI Key

XNCVOAYOVBEGGN-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-]

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-]

Origin of Product

United States

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